molecular formula C12H13N3O2S B2869557 (5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid

(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid

Cat. No.: B2869557
M. Wt: 263.32 g/mol
InChI Key: ZPFHRIOKAMZMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid” is a heterocyclic compound featuring a fused tetracyclic core comprising a thieno[2,3-d]pyrimidine scaffold linked to a tetrahydrobenzene ring. This compound belongs to a class of thienopyrimidine derivatives, which are widely studied for their pharmacological properties, including cytotoxicity, anti-inflammatory, and analgesic activities . Synthetically, it is derived via nucleophilic substitution reactions involving chloroacetyl chloride or condensation with aldehydes/ketones, as demonstrated in related analogs .

Properties

IUPAC Name

2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c16-9(17)5-13-11-10-7-3-1-2-4-8(7)18-12(10)15-6-14-11/h6H,1-5H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFHRIOKAMZMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4SC_{10}H_{12}N_{4}S, with a molecular weight of approximately 236.36 g/mol. The compound features a fused thiophene and pyrimidine ring system that is characteristic of thienopyrimidines.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Inhibition of AKT1 : The compound acts as an inhibitor of AKT1, a serine/threonine kinase involved in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation and survival .
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by promoting mitochondrial dysfunction and activating caspase pathways. For instance, it has been observed to cause cytochrome c release and phosphatidylserine flipping in tumor cell lines .

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented in the following table:

Study Cell Line IC50 (nM) Mechanism Outcome
MDA-MB-435<40Microtubule depolymerizationAntiproliferative effects
A54925Apoptosis induction via caspase activationReduced invasion characteristics
AML cells15AKT1 inhibitionGrowth inhibition

Case Studies

  • Anticancer Activity : In a study involving various cancer cell lines including A549 and MDA-MB-435, this compound demonstrated significant antiproliferative effects with IC50 values ranging from 15 to 40 nM. The compound was particularly effective against drug-resistant cancer cells by circumventing P-glycoprotein mediated resistance mechanisms .
  • Apoptotic Mechanisms : Research indicated that treatment with this compound led to significant activation of apoptotic pathways in acute myeloid leukemia (AML) cells. The induction of apoptosis was associated with increased levels of activated caspases and morphological changes typical of programmed cell death .

Comparison with Similar Compounds

Key Observations :

  • The acetic acid substituent in the target compound provides intermediate polarity compared to lipophilic chloroacetohydrazide derivatives and more hydrophilic butyric acid analogs .
  • Methyl or tert-butyl substitutions (e.g., in propionic acid analogs) reduce solubility but enhance metabolic stability .

Pharmacological Activity Comparisons

Cytotoxicity and Anticancer Potential

  • The target compound’s analog, 2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide, exhibited moderate cytotoxicity (EC₅₀ = 5.07 μM) against human cancer cell lines, attributed to its chloroacetohydrazide group, which may facilitate DNA alkylation .
  • 2-Mercapto-3-(substituted amino)-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-ones (e.g., AS1-AS10) demonstrated superior analgesic (ED₅₀ = 12–25 mg/kg) and anti-inflammatory (ED₅₀ = 14–28 mg/kg) activities due to the mercapto group’s role in redox modulation .

Enzyme Inhibition and Selectivity

  • Morpholino-substituted derivatives (e.g., 2-Morpholino-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide) showed enhanced kinase inhibition (IC₅₀ = 0.73 μM) via morpholine’s oxygen atoms coordinating with ATP-binding pockets .
  • In contrast, the target compound’s acetic acid group may favor interactions with polar residues in enzymes like cyclooxygenase (COX) or histone deacetylases (HDACs), though specific data are pending .

Structure-Activity Relationship (SAR) Insights

  • Substituent Polarity : Acetic acid derivatives generally exhibit improved aqueous solubility compared to alkyl or aryl analogs, enhancing bioavailability .
  • Chain Length : Butyric acid analogs (C₄ chain) show reduced cytotoxicity compared to acetic acid (C₂), suggesting optimal chain length for target engagement .
  • Heterocyclic Modifications: Inclusion of isoxazole or piperazine rings (e.g., 2-(4-Methylpiperazin-1-yl)-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide) enhances blood-brain barrier penetration, critical for CNS-targeted therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.